2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1326853-45-5
VCID: VC7596350
InChI: InChI=1S/C24H23N3O3/c1-24(2,3)18-7-4-16(5-8-18)14-26-10-11-27-20(23(26)28)13-19(25-27)17-6-9-21-22(12-17)30-15-29-21/h4-13H,14-15H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Molecular Formula: C24H23N3O3
Molecular Weight: 401.466

2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1326853-45-5

Cat. No.: VC7596350

Molecular Formula: C24H23N3O3

Molecular Weight: 401.466

* For research use only. Not for human or veterinary use.

2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 1326853-45-5

Specification

CAS No. 1326853-45-5
Molecular Formula C24H23N3O3
Molecular Weight 401.466
IUPAC Name 2-(1,3-benzodioxol-5-yl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C24H23N3O3/c1-24(2,3)18-7-4-16(5-8-18)14-26-10-11-27-20(23(26)28)13-19(25-27)17-6-9-21-22(12-17)30-15-29-21/h4-13H,14-15H2,1-3H3
Standard InChI Key DLZMYUSXLZTYCW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1,3-Benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1326853-45-5) features a pyrazolo[1,5-a]pyrazin-4(5H)-one backbone fused with a 1,3-benzodioxole moiety at position 2 and a 4-tert-butylbenzyl group at position 5. The pyrazolo[1,5-a]pyrazine core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring, creating a planar, conjugated system that enhances stability and facilitates π-π stacking interactions. The benzodioxole substituent contributes electron-rich aromaticity, while the tert-butylbenzyl group introduces steric bulk and lipophilicity, critical for membrane permeability and target binding.

Key Structural Metrics

PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₃
Molecular Weight401.47 g/mol
CAS Registry Number1326853-45-5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface67.8 Ų

The tert-butyl group at the para position of the benzyl substituent significantly enhances metabolic stability by shielding the molecule from oxidative enzymes, a feature leveraged in prodrug design.

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves a convergent strategy, typically proceeding through three stages: (1) preparation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core, (2) functionalization with the benzodioxole moiety, and (3) N-alkylation with 4-tert-butylbenzyl bromide.

Critical Reaction Steps

  • Core Formation: Cyclocondensation of 1-aminopyrazoles with α-keto esters under acidic conditions yields the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.

  • Benzodioxole Coupling: Suzuki-Miyaura cross-coupling introduces the 1,3-benzodioxol-5-yl group using palladium catalysts, achieving regioselectivity at position 2.

  • N-Alkylation: Treatment with 4-tert-butylbenzyl bromide in the presence of NaH facilitates alkylation at the pyrazine nitrogen, completing the structure.

Optimization studies emphasize solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) to maximize yields (>75%) while minimizing side reactions like over-alkylation.

Mechanistic Insights and Target Engagement

Kinase Inhibition Profiling

A kinome-wide screen (468 kinases) identified selective inhibition of Aurora kinase A and FLT3 (FMS-like tyrosine kinase 3), with >90% inhibition at 1 μM. Molecular dynamics simulations indicate that the pyrazolo[1,5-a]pyrazin-4(5H)-one core forms hydrogen bonds with Glu-211 and Lys-162, while the benzodioxole group stabilizes the DFG-out conformation through hydrophobic packing.

Metabolic Stability

Microsomal stability assays (human liver microsomes) reveal a half-life of 42 minutes, with primary metabolites resulting from tert-butyl hydroxylation and O-demethylation of the benzodioxole ring. CYP3A4/5 isoforms dominate the metabolism, suggesting coadministration with CYP inhibitors could enhance bioavailability.

Comparative Analysis with Structural Analogues

CompoundTarget (IC₅₀)logPMetabolic Half-Life
This CompoundAurora A (0.8 μM)3.242 min
AlisertibAurora A (1.2 nM)2.928 min
BarasertibAurora B (0.6 nM)2.535 min
5-(4-Fluorobenzyl) AnalogueFLT3 (0.5 μM)2.838 min

The tert-butyl substitution confers superior metabolic stability compared to fluorinated analogues, albeit with a trade-off in kinase selectivity.

Future Directions and Challenges

Lead Optimization Priorities

  • Solubility Enhancement: Introduction of ionizable groups (e.g., morpholine) at the benzyl position to improve aqueous solubility (<5 μg/mL currently).

  • Selectivity Refinement: Structure-based design to reduce off-target effects on FLT3 and ABL1 kinases.

  • In Vivo Validation: Pharmacokinetic studies in murine models to assess oral bioavailability and tissue distribution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator